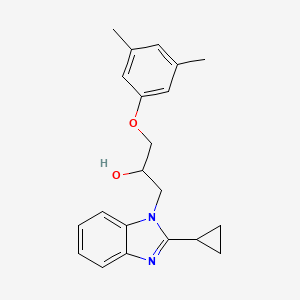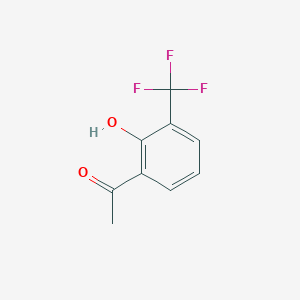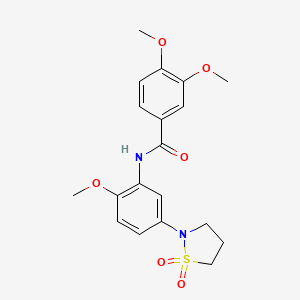
1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea involves complex reactions that contribute to the development of cardio-active agents and other biological activities. The process often includes the use of specific moieties and intermediates that facilitate the creation of the desired compound. For example, the synthesis and utilization of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in developing cardio-active pyridazinone derivatives highlight the complexity and significance of such synthetic approaches (Imran & Abida, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the functionality and reactivity of a compound. It involves the examination of the spatial arrangement of atoms within a molecule and how this arrangement affects its chemical behavior. Studies on related compounds provide insights into how molecular structure influences biological activity, highlighting the importance of structural considerations in the development of pharmaceutical agents.
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea are influenced by its unique molecular structure. The urea moiety in particular plays a critical role in the compound's reactivity and interaction with biological targets. Ureas are known for their hydrogen bonding capabilities, which make them significant in drug-target interactions (Jagtap et al., 2017).
Applications De Recherche Scientifique
Synthesis and Evaluation in Heterocyclic Compounds
Antioxidant Activity : The compound, through its derivatives, has been involved in studies exploring antioxidant activities. For example, derivatives of dihydropyrimidinones, synthesized using urea, have been evaluated for their antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Anticancer Properties : Derivatives of the compound have been synthesized and evaluated for antimicrobial activities. Furthermore, certain urea derivatives have shown potential in anticancer investigations, highlighting the compound's relevance in pharmacological research (Rani, Praveena, Spoorthy, & Ravindranath, 2014); (Mustafa, Perveen, & Khan, 2014).
Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized for research in heterocyclic chemistry. This includes the development of various derivatives, contributing to advancements in organic chemistry and materials science (Gein et al., 2009); (Fesenko & Shutalev, 2012).
Molecular Rearrangement Studies : Research on 1-substituted ureas, including derivatives of the subject compound, has provided insights into molecular rearrangement, offering valuable information for the field of organic chemistry (Klásek, Lyčka, & Holčapek, 2007).
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of novel heterocycles, demonstrating its versatility in organic synthesis. Such applications are critical for developing new materials and pharmaceuticals (Dawle, Mathapati, Bondge, & Momin, 2012).
Crystallography and Structural Analysis
Crystal Structure Analysis : The compound and its derivatives have been the subject of crystallographic studies, helping to understand their molecular structure and properties. This is essential for material science and pharmacology (Dadou et al., 2019).
NMR Spectroscopy for Complex Structures : The compound has been involved in advanced NMR spectroscopy studies to elucidate complex molecular structures, which is crucial for understanding chemical reactions and interactions (Pollesello & Nore, 2003).
Advanced Pharmaceutical Research
Potential Anticancer Agents : Some derivatives of the compound have shown potential as anticancer agents, indicating its significance in medical and pharmaceutical research (Gaudreault, Lacroix, Pagé, & Joly, 1988); (Feng et al., 2020).
Synthesis of PI3 Kinase Inhibitors : Derivatives of the compound have been synthesized as active metabolites of potent PI3 kinase inhibitors, contributing to cancer therapy research (Chen et al., 2010).
Propriétés
IUPAC Name |
1-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-7-15(8-4-13)20-19(25)21-16-9-5-14(6-10-16)17-11-12-18(24)23(2)22-17/h3-12H,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWLUCODQWOFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)




![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)